N,N-Dibutyl-2-ethylhexylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-dibutyl-2-ethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKQOPBXSVRTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939585 | |

| Record name | N,N-Dibutyl-2-ethylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-51-2 | |

| Record name | N,N-Dibutyl-2-ethyl-1-hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18240-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutyl-2-ethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutyl-2-ethylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutyl-2-ethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N,N-Dibutyl-2-ethylhexylamine" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Dibutyl-2-ethylhexylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identification

This compound, also known as N,N-Dibutyl-2-ethyl-1-hexanamine, is a tertiary amine with a branched alkyl structure. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18240-51-2 | [1] |

| Molecular Formula | C16H35N | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Boiling Point | 272 °C | [1] |

| Density | 0.804 g/cm³ | [1] |

| Flash Point | 104 °C | [1] |

| Refractive Index | 1.444 | [1] |

| Vapor Pressure | 0.00623 mmHg at 25°C | [1] |

For the closely related compound, Bis(2-ethylhexyl)amine (CAS 106-20-7), the melting point is reported as -60°C and solubility in water is less than 0.2 g/L at 20°C[2][3].

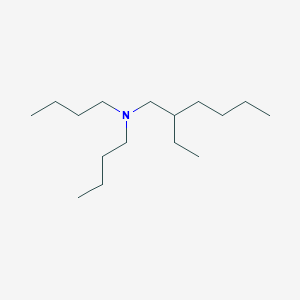

Chemical Structure

This compound is a tertiary amine characterized by a nitrogen atom bonded to two butyl groups and one 2-ethylhexyl group. The 2-ethylhexyl group introduces a chiral center, although the commercial product is typically a racemic mixture.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific synthesis procedures for this compound are not extensively detailed in publicly available literature, a general and representative protocol can be derived from standard organic synthesis methodologies for tertiary amines, such as reductive amination.

Objective: To synthesize this compound via reductive amination of 2-ethylhexanal with dibutylamine.

Materials:

-

2-Ethylhexanal

-

Dibutylamine

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Aqueous acid (e.g., 1M HCl) for workup

-

Aqueous base (e.g., 1M NaOH) for workup

-

Brine solution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add dibutylamine (1.0 equivalent) and the chosen anhydrous solvent.

-

Imine Formation: Cool the solution in an ice bath (0 °C). Add 2-ethylhexanal (1.0-1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

-

Reduction:

-

For borohydride reagents: Add the reducing agent (e.g., Sodium triacetoxyborohydride, ~1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a catalyst (e.g., 5-10 mol% Palladium on carbon). Pressurize the vessel with hydrogen gas (pressure will vary depending on the scale and apparatus) and stir vigorously until the reaction is complete.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

If an acidic workup is required, adjust the pH with 1M HCl, extract with an organic solvent, then basify the aqueous layer with 1M NaOH and re-extract the product.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via fractional distillation under reduced pressure to obtain the pure this compound.

-

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To assess purity.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

Based on safety data for closely related tertiary amines, this compound should be handled with care. It is expected to be harmful if swallowed and may cause skin and eye irritation or burns[4][5]. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or under a chemical fume hood[5]. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[6][7].

References

- 1. echemi.com [echemi.com]

- 2. DI-(2-ETHYLHEXYL)AMINE - Ataman Kimya [atamanchemicals.com]

- 3. Di-2-ethylhexylamine, 99% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Laboratory-Scale Synthesis and Purification of N,N-Dibutyl-2-ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of N,N-Dibutyl-2-ethylhexylamine. The document outlines two primary synthetic methodologies: reductive amination and N-alkylation, with a detailed experimental protocol for the preferred reductive amination route. Purification techniques, including vacuum distillation and column chromatography, are discussed in detail to ensure the attainment of high-purity material suitable for research and development applications. All quantitative data is presented in clear, tabular formats, and key processes are visualized using logical diagrams.

Introduction

This compound is a tertiary amine with a branched alkyl structure, suggesting its potential utility as a sterically hindered base, a precursor for quaternary ammonium salts, or as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. The provision of a reliable synthetic and purification protocol is crucial for enabling its accessibility and application in a laboratory setting. This guide details the necessary procedures to produce and isolate this compound with a high degree of purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for guiding purification strategies, particularly for distillation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18240-51-2 | [1] |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Boiling Point | 272 °C at 760 mmHg | [1] |

| Density | 0.804 g/cm³ | [1] |

| Refractive Index | 1.444 | [1] |

Synthesis of this compound

Two primary synthetic routes are considered for the preparation of this compound: reductive amination of 2-ethylhexanal with dibutylamine, and N-alkylation of dibutylamine with a 2-ethylhexyl halide.

Reductive amination is generally preferred due to its atom economy and often milder reaction conditions compared to N-alkylation, which can be prone to the formation of quaternary ammonium salt byproducts.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 2-ethylhexanal and dibutylamine using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

Table 2: Reagents for Reductive Amination

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Ethylhexanal | 128.21 | 50 | 6.41 g |

| Dibutylamine | 129.24 | 55 | 7.11 g |

| Sodium Triacetoxyborohydride | 211.94 | 75 | 15.9 g |

| Dichloromethane (DCM) | - | - | 250 mL |

| Acetic Acid (glacial) | 60.05 | ~2.5 | ~0.15 mL |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylhexanal (6.41 g, 50 mmol), dibutylamine (7.11 g, 55 mmol), and dichloromethane (250 mL).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (~0.15 mL, ~2.5 mmol) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 20 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Expected Yield: 85-95% (crude).

Purification of this compound

The crude product can be purified by either vacuum distillation or column chromatography. Given the high boiling point of the target compound, vacuum distillation is the preferred method for large-scale purification to prevent thermal decomposition.

Vacuum Distillation

Apparatus: A standard short-path distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge is required.

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to approximately 1-5 mmHg.

-

Gradually heat the distillation flask in an oil bath.

-

Collect the fraction boiling at the expected temperature under the applied vacuum. The boiling point can be estimated using a nomograph. At ~1 mmHg, the boiling point is expected to be in the range of 120-140 °C.

-

Monitor the purity of the collected fractions by GC-MS.

Table 3: Estimated Boiling Point at Reduced Pressure

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 10 | ~160 - 180 |

| 5 | ~140 - 160 |

| 1 | ~120 - 140 |

Column Chromatography

For smaller scales or if non-volatile impurities are present, column chromatography can be employed.

Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Due to the basic nature of the amine, it is advisable to add 1% triethylamine to the eluent to prevent tailing. Procedure:

-

Load the crude product onto the silica gel column.

-

Elute with the chosen solvent system.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. While experimental spectra are not widely available, the expected spectral data can be predicted based on the molecular structure.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | ~0.8-1.0 ppm (m, 15H): Overlapping triplets and multiplets from the terminal methyl groups of the butyl and ethylhexyl chains. ~1.2-1.6 ppm (m, 16H): Methylene protons of the butyl and ethylhexyl chains. ~2.2-2.5 ppm (m, 6H): Methylene protons adjacent to the nitrogen atom (α-protons). |

| ¹³C NMR | ~10-15 ppm: Terminal methyl carbons. ~20-40 ppm: Methylene carbons of the alkyl chains. ~50-60 ppm: Methylene carbons adjacent to the nitrogen atom (α-carbons). |

| IR (neat) | ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups. ~1460 cm⁻¹: C-H bending vibrations. ~1180-1020 cm⁻¹: C-N stretching vibrations. |

| Mass Spec. | Expected [M]⁺: m/z = 241. Fragmentation: Loss of alkyl fragments, particularly α-cleavage leading to fragments like [M-C₄H₉]⁺ (m/z = 184) and [M-C₈H₁₇]⁺ (m/z = 128). |

Safety Considerations

-

2-Ethylhexanal: Flammable liquid and vapor. Causes skin and eye irritation.

-

Dibutylamine: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation.

-

This compound: Expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound on a laboratory scale. The reductive amination protocol offers a reliable and high-yielding route to the target compound. The described purification methods, particularly vacuum distillation, are effective in obtaining high-purity material suitable for a range of research applications. Adherence to the outlined procedures and safety precautions will ensure the successful and safe production of this versatile tertiary amine.

References

Spectroscopic Profile of N,N-Dibutyl-2-ethylhexylamine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N,N-Dibutyl-2-ethylhexylamine. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a detailed predictive analysis based on the known spectroscopic data of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from a comparative analysis of related molecules, including N,N-Dimethyl-2-ethylhexylamine, Di-(2-ethylhexyl)amine, and 2-Ethylhexylamine.

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 0.85 - 0.95 | Triplet | 6H | Terminal CH₃ of the two butyl groups |

| ~ 0.85 - 0.95 | Triplet | 3H | Terminal CH₃ of the ethyl group in 2-ethylhexyl |

| ~ 0.85 - 0.95 | Triplet | 3H | Terminal CH₃ of the hexyl chain in 2-ethylhexyl |

| ~ 1.20 - 1.40 | Multiplet | 8H | CH₂ of the hexyl chain in 2-ethylhexyl |

| ~ 1.20 - 1.40 | Multiplet | 4H | γ-CH₂ of the two butyl groups |

| ~ 1.40 - 1.55 | Multiplet | 4H | β-CH₂ of the two butyl groups |

| ~ 1.55 - 1.70 | Multiplet | 1H | CH at the 2-position of the 2-ethylhexyl group |

| ~ 2.20 - 2.40 | Multiplet | 2H | CH₂ adjacent to the nitrogen (in 2-ethylhexyl) |

| ~ 2.30 - 2.50 | Triplet | 4H | α-CH₂ of the two butyl groups |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.0 | Terminal CH₃ of the two butyl groups |

| ~ 11.0 | Terminal CH₃ of the ethyl group in 2-ethylhexyl |

| ~ 14.1 | Terminal CH₃ of the hexyl chain in 2-ethylhexyl |

| ~ 20.5 | γ-CH₂ of the two butyl groups |

| ~ 23.0 - 32.0 | CH₂ of the hexyl chain in 2-ethylhexyl |

| ~ 29.5 | β-CH₂ of the two butyl groups |

| ~ 39.0 | CH at the 2-position of the 2-ethylhexyl group |

| ~ 54.0 | α-CH₂ of the two butyl groups |

| ~ 58.0 | CH₂ adjacent to the nitrogen (in 2-ethylhexyl) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2970 | Strong | C-H stretch (asymmetric) |

| ~ 2850 - 2870 | Strong | C-H stretch (symmetric) |

| ~ 1460 - 1470 | Medium | C-H bend (scissoring) |

| ~ 1375 - 1385 | Medium | C-H bend (umbrella) |

| ~ 1180 - 1200 | Medium | C-N stretch (tertiary amine) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 241 | Low | [M]⁺ (Molecular Ion) |

| 226 | Medium | [M - CH₃]⁺ |

| 198 | High | [M - C₃H₇]⁺ (loss of propyl from butyl) |

| 184 | High | [M - C₄H₉]⁺ (loss of butyl) |

| 142 | Very High | [M - C₇H₁₅]⁺ (alpha-cleavage, loss of hexyl) |

| 100 | High | [CH₂=N(C₄H₉)₂]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for tertiary amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a mass range of m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

"N,N-Dibutyl-2-ethylhexylamine" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dibutyl-2-ethylhexylamine, a tertiary amine with potential applications in various chemical and industrial processes. This document details its chemical identity, physicochemical properties, and toxicological profile, drawing parallels with the closely related and more extensively studied compound, Di-2-ethylhexylamine, where direct data is unavailable. A detailed experimental protocol for its synthesis via reductive amination is provided, alongside a logical workflow for its production and quality control. This guide is intended to be a valuable resource for professionals in research and development.

Chemical Identification

| Identifier | Value | Citation |

| Chemical Name | This compound | |

| CAS Number | 18240-51-2 | |

| Molecular Formula | C16H35N | |

| Molecular Weight | 241.46 g/mol |

Physicochemical Properties

Quantitative data for this compound is limited. The following table includes data for the closely related compound Di-2-ethylhexylamine (CAS: 106-20-7), which is expected to have similar properties.

| Property | Value (for Di-2-ethylhexylamine) | Citation |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Amine-like | |

| Boiling Point | 281 °C | |

| Melting Point | -60 °C | |

| Flash Point | 128 °C | |

| Density | 0.805 g/cm³ at 25 °C | |

| Solubility in Water | <0.2 g/L at 20 °C |

Toxicological Profile

| Test | Result (for Di-2-ethylhexylamine) | Citation |

| Acute Oral Toxicity (LD50, rat) | ~1000 - 1640 mg/kg | [1] |

| Acute Dermal Toxicity (LD50, rabbit) | 958 mg/kg | [1] |

| Acute Inhalation Toxicity (LC50, rat, 4h) | 910 mg/m³ (as aerosol) | [1] |

| Skin Irritation (rabbit) | Severely irritating to corrosive | [1] |

| Eye Irritation (rabbit) | Strong irritant | [1] |

| Mutagenicity (Ames test) | Not mutagenic | [1] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via reductive amination of 2-ethylhexanal with dibutylamine. This two-step, one-pot process involves the formation of an enamine intermediate, which is then reduced to the target tertiary amine.

Materials:

-

2-Ethylhexanal

-

Dibutylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of 2-ethylhexanal (1.0 equivalent) in anhydrous dichloromethane.

-

Amine Addition: Add dibutylamine (1.1 equivalents) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Enamine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Add the STAB slurry to the reaction mixture portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow and Visualization

The following diagram illustrates the workflow for the synthesis and quality control of this compound.

Caption: Synthesis and Quality Control Workflow.

Conclusion

This technical guide provides essential information on this compound for research and development purposes. While data on this specific compound is scarce, information from closely related structures offers valuable insights into its properties and potential hazards. The provided synthesis protocol, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting. The outlined workflow for synthesis and quality control ensures a systematic approach to its production and characterization. Further research is warranted to fully elucidate the properties and potential applications of this tertiary amine.

References

An In-depth Technical Guide on the Solubility of N,N-Dibutyl-2-ethylhexylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dibutyl-2-ethylhexylamine, a tertiary amine with significant applications in various chemical processes. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines general principles of amine solubility with established experimental methodologies to offer a robust resource for laboratory and development work.

Core Concepts of Amine Solubility

The solubility of amines in organic solvents is governed by the principle of "like dissolves like." As a tertiary amine with substantial alkyl branching (two butyl groups and a 2-ethylhexyl group), this compound is a predominantly nonpolar molecule. Its solubility is therefore expected to be high in nonpolar and weakly polar organic solvents.

Lower aliphatic amines exhibit good solubility in water due to their ability to form hydrogen bonds. However, as the molecular weight and the size of the hydrophobic alkyl groups increase, their solubility in water decreases significantly, while their solubility in organic solvents generally increases. Amines are known to be soluble in organic solvents such as alcohols, ethers, and benzene.

Quantitative Solubility Data

| Solvent Class | Solvent | Expected Solubility at 25°C | Estimated Range ( g/100 mL) |

| Alcohols | Methanol | Soluble | > 10 |

| Ethanol | Soluble | > 10 | |

| Isopropanol | Miscible | Miscible | |

| Ketones | Acetone | Soluble | > 10 |

| Methyl Ethyl Ketone | Soluble | > 10 | |

| Esters | Ethyl Acetate | Soluble | > 10 |

| Ethers | Diethyl Ether | Miscible | Miscible |

| Tetrahydrofuran (THF) | Miscible | Miscible | |

| Aromatic Hydrocarbons | Toluene | Miscible | Miscible |

| Benzene | Miscible | Miscible | |

| Halogenated Solvents | Dichloromethane | Miscible | Miscible |

| Chloroform | Miscible | Miscible | |

| Nonpolar Hydrocarbons | Hexane | Miscible | Miscible |

| Cyclohexane | Miscible | Miscible | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 1 - 10 | |

| Water | Water | Sparingly Soluble | < 1 |

Disclaimer: The data presented in this table are estimations based on general chemical principles and the known solubility of similar compounds. For precise applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid amine, such as this compound, in an organic solvent. This protocol is based on the widely used analytical "shake-flask" method.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, hexane)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Micropipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess of the amine is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The goal is to ensure that the maximum amount of solute has dissolved in the solvent.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker bath and allow it to stand undisturbed at the same constant temperature for at least 24 hours. This allows the undissolved excess amine to separate from the saturated solution, typically by forming a distinct layer or settling at the bottom.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent with the dissolved amine) using a micropipette. It is critical to avoid disturbing the undissolved amine layer.

-

-

Quantification:

-

Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

Prepare a calibration curve by running a series of standards of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the amine in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Di-(2-ethylhexyl)amine

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is based on publicly available safety data. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines before handling any chemical. The information provided pertains to Di-(2-ethylhexyl)amine (CAS No. 106-20-7), as "N,N-Dibutyl-2-ethylhexylamine" is not a commonly referenced chemical name in the provided safety literature.

Hazard Identification and Classification

Di-(2-ethylhexyl)amine is classified as a hazardous chemical. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] It causes severe skin burns and eye damage.[1][2][3] The substance is also recognized as being very toxic to aquatic life, with long-lasting effects.[1][2]

GHS Hazard Statements:

-

H311 + H331: Toxic in contact with skin or if inhaled.[1]

-

H401: Toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.[1][2]

Toxicological Information

Di-(2-ethylhexyl)amine exhibits acute toxicity through oral, dermal, and inhalation routes. It is corrosive to the skin and eyes.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for Di-(2-ethylhexyl)amine.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rabbit | Dermal | 956 mg/kg | |

| LD50 | Rabbit | Dermal | 958 mg/kg | [4] |

| LC50 | Rat | Inhalation | 280-2850 mg/m³ (4-hour exposure) | [4] |

| LD50 | Rat | Oral | approx. 1500 mg/kg | [4] |

Summary of Toxicological Effects

-

Skin and Eye Irritation: The substance is a strong irritant and can be corrosive to the skin and eyes of rabbits, causing severe irritation, burns, and serious eye damage.[4]

-

Inhalation: Inhalation of aerosols can cause mucosal irritation, coughing, and shortness of breath. It is considered corrosive to the respiratory system. High concentrations of vapor can lead to irritation of the respiratory tract and lungs, with prolonged exposure potentially causing systemic effects.[5]

-

Mutagenicity: In a Salmonella/microsome assay, Di-(2-ethylhexyl)amine was not found to be mutagenic in several Salmonella typhimurium strains, with or without metabolic activation.[4]

-

Sensitization: No cases of skin sensitization in humans have been observed during its production and handling.[4]

Experimental Protocols

Acute Inhalation Toxicity (OECD Guideline 403)

The acute inhalation toxicity of Di-(2-ethylhexyl)amine was evaluated in Wistar rats according to OECD Guideline 403.[4]

-

Test Substance: Di-2-ethylhexylamine (99.6% purity).

-

Animals: 5 male and 5 female Wistar rats per concentration group.

-

Exposure: Whole-body exposure to liquid aerosol for 4 hours.

-

Concentrations: Analytically determined concentrations were 280, 530, 840, 1280, and 2850 mg/m³ of air.

-

Particle Size: The median aerodynamic diameters of the aerosols ranged from 1.4 to 1.8 µm.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period following the exposure.

-

Endpoint: Determination of the LC50 value, the concentration causing mortality in 50% of the test animals.

Safe Handling and Storage

Handling

-

Work under a chemical fume hood.[6][7] Do not inhale the substance or its mixture.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][6][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6][8] Use only non-sparking tools and take precautionary measures against static discharge.[6][8]

-

Ensure eyewash stations and safety showers are located close to the workstation.[1][6][7]

-

Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in work areas.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

-

Store in a locked-up or otherwise secure area.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

-

Incompatible materials include acids and strong oxidizing agents.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following workflow provides guidance on PPE selection.

Caption: PPE Selection Workflow for Handling Di-(2-ethylhexyl)amine.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial response steps for different exposure routes.

Caption: First Aid Response Protocol for Exposure Incidents.

Key First Aid Instructions:

-

General Advice: First-aiders should protect themselves. Show the Safety Data Sheet to the attending medical professional.

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediate medical attention is required.[5][6][7]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[6] Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

-

Ingestion: Do NOT induce vomiting.[5][6][7] Rinse mouth and have the conscious victim drink water or milk.[5] Call a physician or poison control center immediately.[6][7]

Spill and Leak Response

A systematic approach is necessary to safely manage spills and prevent environmental contamination.

Caption: Workflow for Responding to a Chemical Spill.

Key Spill Response Steps:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas and stay upwind of the spill.[1][6]

-

Ignition Sources: Remove all sources of ignition as vapors may form explosive mixtures with air.[6] Use spark-proof tools.[6]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system.[1][2]

-

Containment and Cleanup: Stop the leak if it is safe to do so. Dike the spilled material and absorb it with an inert material (e.g., sand, vermiculite).[1][6] Collect the material into suitable, closed containers for disposal.[1][6]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, CO2, dry chemical, or water spray.[1][5] A solid water stream may scatter and spread the fire.[1]

-

Hazards: The substance is flammable.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6] Containers may explode when heated.[6] Combustion can produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6][7]

References

- 1. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Di-2-ethylhexylamine, 99% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. bgrci.de [bgrci.de]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

Literature review on the fundamental chemistry of "N,N-Dibutyl-2-ethylhexylamine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutyl-2-ethylhexylamine is a tertiary amine with significant applications in various industrial processes. This technical guide provides a comprehensive review of its fundamental chemistry, including its synthesis, physical and chemical properties, and spectroscopic characterization. Detailed experimental methodologies for its preparation are presented, along with a thorough analysis of its structural features. This document aims to serve as a core resource for professionals requiring in-depth knowledge of this compound.

Chemical Properties and Data

This compound is a sterically hindered tertiary amine. Its structure, consisting of a 2-ethylhexyl group and two n-butyl groups attached to a central nitrogen atom, imparts specific physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | N,N-Dimethyl-2-ethylhexylamine | Di-2-ethylhexylamine | 2-Ethylhexylamine |

| CAS Number | 18240-51-2 | 28056-87-3[1] | 106-20-7 | 104-75-6 |

| Molecular Formula | C16H35N | C10H23N[1] | C16H35N | C8H19N |

| Molecular Weight ( g/mol ) | 241.46 | 157.30[1] | 241.46 | 129.24 |

| Boiling Point (°C) | 272 | 174.6 | 281 | 169 |

| Density (g/cm³) | 0.804 | 0.781 | 0.805 | 0.789 |

| Refractive Index (n²⁰_D) | 1.444 | 1.432 | 1.443 | 1.431 |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary pathways: reductive amination of 2-ethylhexanal with dibutylamine, and nucleophilic substitution of a 2-ethylhexyl halide with dibutylamine.

Reductive Amination

This is a widely used industrial method for the synthesis of tertiary amines.[2]

Reaction:

Experimental Protocol:

A plausible experimental protocol based on general procedures for reductive amination is as follows:[3]

-

Reactor Setup: A stirred autoclave reactor is charged with dibutylamine and a heterogeneous catalyst, typically 5% palladium on carbon (Pd/C).[3]

-

Inert Atmosphere: The reactor is flushed with an inert gas, such as nitrogen.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to a pressure lower than the final reaction pressure (e.g., 10 bar) and heated to the desired reaction temperature (typically in the range of 70-160°C).[3]

-

Addition of Aldehyde: Once the reaction temperature is reached, the hydrogen pressure is increased to the final reaction pressure (e.g., 25-80 bar). 2-Ethylhexanal is then added continuously or in portions to the reaction mixture.[3]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography to ensure the conversion of dibutylamine is at least 95%.[3]

-

Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration. The resulting crude product is then purified by distillation under reduced pressure to yield this compound.

Nucleophilic Substitution (Alkylation)

This method involves the reaction of dibutylamine with a 2-ethylhexyl halide.

Reaction:

Experimental Protocol:

A general procedure for the alkylation of a secondary amine is as follows:

-

Reactant Mixture: Dibutylamine and a 2-ethylhexyl halide (e.g., 2-ethylhexyl chloride) are combined in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

-

Heating: The reaction mixture is heated to promote the nucleophilic substitution reaction. The temperature and reaction time will depend on the specific halide used.

-

Work-up: After the reaction is complete, the mixture is cooled. The ammonium salt byproduct is removed by washing with water. The organic layer is then dried and the solvent is removed.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different alkyl groups. The protons on the carbons alpha to the nitrogen will be deshielded and appear further downfield. The terminal methyl groups of the butyl and ethylhexyl chains will appear as triplets in the upfield region. The numerous methylene protons in the alkyl chains will likely appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons directly bonded to the nitrogen will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amine is characterized by the absence of N-H stretching vibrations. The spectrum will be dominated by C-H stretching and bending vibrations of the alkyl groups. A C-N stretching vibration is expected to appear in the fingerprint region (around 1250-1020 cm⁻¹), but it is often weak and can be difficult to assign definitively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 241. The fragmentation pattern will be characteristic of a tertiary amine, with alpha-cleavage being a dominant fragmentation pathway. This would involve the loss of alkyl radicals from the groups attached to the nitrogen, leading to the formation of stable iminium ions.

Logical Relationships in Chemical Properties

The chemical properties and potential applications of this compound are directly related to its molecular structure.

The lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile. The long, branched alkyl chains contribute to its low water solubility and high boiling point. The steric hindrance around the nitrogen atom, due to the bulky alkyl groups, can modulate its reactivity as a nucleophile. These properties make it suitable for applications such as a corrosion inhibitor, a catalyst in certain organic reactions, and as a scavenger for acidic byproducts.

Conclusion

This compound is a valuable industrial chemical with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as reductive amination. A comprehensive understanding of its spectroscopic characteristics is crucial for quality control and research applications. This guide provides a foundational overview for professionals working with this versatile tertiary amine.

References

- 1. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]

- 3. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

- 4. N,N-Dimethyl-2-ethylhexylamine | 28056-87-3 | Benchchem [benchchem.com]

Physical properties of "N,N-Dibutyl-2-ethylhexylamine" such as boiling and melting points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N,N-Dibutyl-2-ethylhexylamine, with a focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research and development who handle this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Boiling Point | 272 °C (at 760 mmHg) | [1][2] |

| 128 °C (at 1.3 mmHg) | [3] | |

| Melting Point | Data not available | |

| Density | 0.804 g/cm³ | [1][2] |

| Flash Point | 104 °C | [1][2] |

| Refractive Index | 1.444 | [1][2] |

| Vapor Pressure | 0.00623 mmHg at 25°C | [1][2] |

| Molecular Weight | 241.46 g/mol | [1][2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the boiling and melting points of organic compounds like this compound.

Given that this compound is a liquid at room temperature, its boiling point can be determined using a micro-boiling point method, which is suitable for small sample volumes.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer with a suitable range

-

Clamps and stand

Procedure:

-

Approximately 0.5 mL of the liquid sample is placed into the test tube, and a small magnetic stir bar is added to prevent bumping.

-

The test tube is securely clamped within the heating block on the hot plate stirrer.

-

The thermometer is positioned so that its bulb is about 1 cm above the surface of the liquid. This ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The stirrer is activated to ensure gentle and uniform heating.

-

The sample is heated until it begins to boil and a reflux ring (condensing vapor) is observed on the inner wall of the test tube.

-

The thermometer bulb should be level with this reflux ring for an accurate measurement.

-

Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point of the sample.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

While no melting point is reported for this compound, should a solid form be obtained (e.g., through salt formation or at very low temperatures), the capillary method is the standard technique for its determination.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solid compound

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

-

The tube is gently tapped to pack the sample into the sealed end, forming a compact column.

-

The capillary tube is placed in the heating block of the melting point apparatus in close proximity to the thermometer.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of about 2°C per minute).[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, this range is typically narrow (0.5-1.0°C). A broad melting range often indicates the presence of impurities.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

Caption: Workflow for Determining Physical Properties.

References

Methodological & Application

Application Notes and Protocols: Use of Sterically Hindered Tertiary Amines as Non-Nucleophilic Bases in Organic Synthesis

Disclaimer: Extensive literature searches did not yield any specific examples of "N,N-Dibutyl-2-ethylhexylamine" being used as a catalyst or base in organic synthesis. The following application notes and protocols are based on the well-documented use of a structurally similar and commonly employed sterically hindered tertiary amine, N,N-Diisopropylethylamine (DIPEA or Hünig's base) . These notes are intended to provide a general framework for the potential application of bulky tertiary amines in similar contexts. Researchers should exercise caution and perform appropriate optimization studies when considering the use of "this compound" or other undocumented bases.

Introduction: The Role of Sterically Hindered Amines in Organic Synthesis

Sterically hindered tertiary amines are a class of organic bases characterized by bulky substituents around the nitrogen atom. This steric hindrance renders them poor nucleophiles while maintaining their capacity to act as effective proton scavengers.[1][2] This unique property makes them indispensable reagents in a variety of organic transformations where a non-nucleophilic base is required to prevent unwanted side reactions.

Key Advantages:

-

High Basicity: Effectively neutralize acids generated during a reaction.

-

Low Nucleophilicity: Minimal competition with the desired nucleophile, preventing the formation of undesired byproducts.[1][2]

-

Good Solubility: Soluble in a wide range of organic solvents.

One of the most prominent examples of a sterically hindered amine is N,N-Diisopropylethylamine (DIPEA). Its applications are broad, ranging from peptide synthesis to transition metal-catalyzed cross-coupling reactions.[1][2][3]

Physicochemical Properties of Selected Tertiary Amines

A comparison of the physical and chemical properties of this compound and the exemplary N,N-Diisopropylethylamine is provided below.

| Property | This compound | N,N-Diisopropylethylamine (DIPEA) |

| CAS Number | 18240-51-2[4] | 7087-68-5[1] |

| Molecular Formula | C₁₆H₃₅N | C₈H₁₉N[1] |

| Molecular Weight | 241.46 g/mol | 129.24 g/mol [1] |

| Appearance | - | Colorless liquid[1] |

| Boiling Point | - | 126.6 °C[1] |

| Density | - | 0.742 g/mL[1] |

| pKa of Conjugate Acid | - | ~10.7 (in water) |

Key Applications and Experimental Protocols

Application: Amide Bond Formation (Peptide Coupling)

Principle: In amide bond formation, a carboxylic acid is activated, typically with a coupling reagent (e.g., HATU, HBTU), to form an active ester. A non-nucleophilic base like DIPEA is crucial to neutralize the generated acidic byproducts and to deprotonate the amine nucleophile without competing in the reaction.

General Reaction Scheme:

Caption: Workflow for amide bond formation using a coupling agent and a non-nucleophilic base.

Experimental Protocol (Example: Synthesis of N-benzylbenzamide):

-

To a solution of benzoic acid (1.0 mmol, 122 mg) and HATU (1.1 mmol, 418 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add DIPEA (2.5 mmol, 0.44 mL) dropwise.

-

Stir the mixture for 10 minutes at 0 °C to allow for the formation of the active ester.

-

Add benzylamine (1.0 mmol, 0.11 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application: Transition Metal-Catalyzed Cross-Coupling Reactions

Principle: In many cross-coupling reactions, such as the Heck and Sonogashira couplings, a base is required to facilitate the catalytic cycle. A bulky, non-nucleophilic amine like DIPEA can be used to neutralize the acid generated in the reaction, typically HX, without coordinating strongly to the metal center and inhibiting catalysis.[1][2]

General Reaction Scheme (Heck Coupling):

Caption: Simplified schematic of a Heck cross-coupling reaction.

Experimental Protocol (Example: Heck Coupling of Iodobenzene and Styrene):

-

To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous acetonitrile (5 mL), iodobenzene (1.0 mmol, 0.11 mL), styrene (1.2 mmol, 0.14 mL), and DIPEA (1.5 mmol, 0.26 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the stilbene product.

Synthesis of N,N-Disubstituted-2-ethylhexylamines

While no catalytic applications for this compound were found, its synthesis would likely follow standard procedures for the N-alkylation of amines. A general approach for the synthesis of tertiary amines is reductive amination.

General Synthesis Workflow:

Caption: General workflow for the synthesis of a tertiary amine via reductive amination.

Safety and Handling

Sterically hindered tertiary amines are often flammable, corrosive, and toxic.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent being used.

Conclusion

While "this compound" is not a documented catalyst in the current chemical literature, its structural similarity to well-established non-nucleophilic bases like DIPEA suggests it could potentially serve a similar role. The provided application notes and protocols for DIPEA offer a starting point for researchers interested in exploring the utility of other bulky tertiary amines in organic synthesis. Any such investigation should be approached with careful consideration of reaction optimization and safety protocols.

References

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. CN101759571B - Preparation method of N,N-diisopropylethylamine - Google Patents [patents.google.com]

- 4. This compound | 18240-51-2 [chemicalbook.com]

Application of N,N-Dibutyl-2-ethylhexylamine in Nanoparticle Synthesis: A Review of Available Literature

Initial research indicates a significant lack of specific published data on the direct application of N,N-Dibutyl-2-ethylhexylamine in the synthesis of nanoparticles. While a broad range of amines are utilized in nanoscience as capping agents, reducing agents, and functionalizing molecules, specific protocols and quantitative data for this compound remain elusive in the current body of scientific literature. This document, therefore, provides a general overview of the roles that structurally analogous amines play in nanoparticle synthesis, which may offer insights into the potential, yet undocumented, applications of this compound.

General Roles of Amines in Nanoparticle Synthesis

Amines are a versatile class of organic compounds that are widely employed in the bottom-up synthesis of a variety of nanoparticles, including metallic nanoparticles (e.g., gold, silver), magnetic nanoparticles (e.g., iron oxide), and quantum dots. Their primary functions in these synthetic processes can be categorized as follows:

-

Capping Agents: Amines can adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. The steric hindrance provided by the alkyl chains of the amine molecules helps to stabilize the nanoparticles in the colloidal suspension. The specific structure of the amine, including the length and branching of its alkyl chains, can influence the final size and shape of the nanoparticles.

-

Reducing Agents: Certain amines can act as reducing agents, donating electrons to reduce metal precursors to their zerovalent state, thereby initiating the nucleation and growth of nanoparticles. The reducing power of an amine is dependent on its specific chemical structure and the reaction conditions.

-

Solvents and Co-solvents: Amines can serve as solvents for the reaction mixture, influencing the solubility of precursors and the kinetics of nanoparticle formation.

-

Surface Functionalization: The amine groups on the surface of nanoparticles can be further modified to attach other molecules, such as drugs, targeting ligands, or imaging agents. This functionalization is crucial for biomedical applications, enabling targeted drug delivery and diagnostic imaging.

Hypothetical Role and Considerations for this compound

Based on its chemical structure, this compound, a tertiary amine with bulky alkyl groups, could potentially serve as an effective capping agent. The branched 2-ethylhexyl group, in particular, might provide significant steric hindrance, leading to the formation of well-dispersed, stable nanoparticles. Its role as a reducing agent is less certain and would depend on the specific reaction conditions and the metal precursor used.

For researchers interested in exploring the use of this compound in nanoparticle synthesis, a systematic investigation would be required. This would involve varying parameters such as the concentration of the amine, the reaction temperature, the choice of metal precursor, and the solvent system to determine its effect on nanoparticle size, shape, and stability.

Experimental Workflow for Investigating a Novel Amine in Nanoparticle Synthesis

The following diagram outlines a general experimental workflow for investigating the role of a novel amine, such as this compound, in nanoparticle synthesis.

Caption: A generalized workflow for the synthesis and characterization of nanoparticles using a novel amine.

Conclusion

While the existing scientific literature does not provide specific protocols or data for the use of this compound in nanoparticle synthesis, its chemical structure suggests potential as a capping agent. Researchers in the field are encouraged to explore its utility through systematic experimental investigation. The general principles and experimental workflows established for other amines in nanoparticle synthesis provide a solid foundation for such studies. Further research is needed to elucidate the specific roles and advantages of this compound in the rational design and synthesis of functional nanomaterials.

Application Notes and Protocols for N,N-Dibutyl-2-ethylhexylamine in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutyl-2-ethylhexylamine is a tertiary amine that has found application as a catalyst in the synthesis of polymers, particularly in the formation of polyurethanes and the curing of epoxy resins. Its sterically hindered structure and basicity influence its catalytic activity and selectivity in polymerization reactions. These application notes provide an overview of its potential uses and general protocols based on available information.

Applications in Polymer Synthesis

Tertiary amines, including this compound, are primarily utilized as catalysts to accelerate polymerization reactions. Their role often involves the activation of monomers or intermediates, facilitating nucleophilic attack and chain propagation.

Polyurethane Formation

In the synthesis of polyurethanes, tertiary amines catalyze the reaction between isocyanates and polyols. The general mechanism involves the formation of an activated complex that enhances the reactivity of the reactants. This compound can be employed in these systems to control the curing process.

Epoxy Resin Curing

This compound is also mentioned as a component in curing agent compositions for epoxy resins. In this context, it can act as a catalyst for the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively available in published literature. However, based on general procedures for tertiary amine catalysis in polyurethane and epoxy systems, the following generalized protocols can be considered as a starting point. Researchers should optimize the specific conditions for their particular application.

General Protocol for Polyurethane Synthesis Catalyzed by this compound

-

Materials:

-

Polyol (e.g., polyethylene glycol, polypropylene glycol)

-

Diisocyanate (e.g., toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI))

-

This compound (catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the polyol in the anhydrous solvent under a nitrogen atmosphere.

-

Add the desired amount of this compound catalyst to the polyol solution and stir for 15-30 minutes to ensure homogeneity. The catalyst concentration typically ranges from 0.1 to 2.0 wt% of the total reactants.

-

Slowly add the diisocyanate to the reaction mixture dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature as required for the specific system, often between 25°C and 80°C.

-

Monitor the progress of the polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the desired degree of polymerization is achieved, the polymer can be precipitated in a non-solvent like methanol or hexane, filtered, and dried under vacuum.

-

Data Presentation

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |

| This compound | e.g., 0.5 | e.g., 24 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |

| Triethylamine (TEA) | e.g., 0.5 | e.g., 24 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | e.g., 0.5 | e.g., 24 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |

Visualizations

The following diagrams illustrate the general logic of catalyst screening and the proposed catalytic mechanism of tertiary amines in polyurethane formation.

Caption: Workflow for screening tertiary amine catalysts.

Caption: General mechanism of tertiary amine catalysis.

Limitations and Future Work

The information available in the public domain regarding the specific application of this compound in polymerization is limited, with mentions primarily found in patent literature without detailed experimental data. Further research is required to fully characterize its catalytic activity, including kinetic studies and a thorough comparison with other commercially available tertiary amine catalysts. Such studies would be invaluable for determining its specific advantages and optimal use conditions in various polymerization systems.

Application Notes and Protocols for N,N-Dibutyl-2-ethylhexylamine in Solvent Extraction

A comprehensive search for specific applications and experimental protocols for the use of "N,N-Dibutyl-2-ethylhexylamine" in solvent extraction did not yield detailed scientific literature or established industrial applications for metal extraction. The information available primarily focuses on more commonly used extractants.

Therefore, this document provides a generalized set of application notes and protocols for a representative tertiary amine extractant, which can serve as a foundational guide for researchers, scientists, and drug development professionals. These protocols outline the typical experimental workflow and data presentation for the solvent extraction of a divalent metal ion, such as cobalt, from an aqueous solution. Researchers can adapt this framework for "this compound" should they develop or obtain specific parameters for its use.

Introduction to Amine-Based Solvent Extraction

Solvent extraction, also known as liquid-liquid extraction, is a widely used hydrometallurgical technique for the separation and purification of metal ions from aqueous solutions.[1] Amine-based extractants are a class of basic extractants that function through an anion exchange mechanism. In acidic aqueous solutions, the amine is protonated, forming an amine salt in the organic phase. This cationic species can then exchange its anion with an anionic metal complex from the aqueous phase, thereby transferring the metal into the organic phase.

The general mechanism for the extraction of a divalent metal (M²⁺) from a chloride solution using a tertiary amine (R₃N) can be represented as follows:

Protonation of the Amine: 2 R₃N(org) + 2 H⁺(aq) + 2 Cl⁻(aq) ⇌ 2 (R₃NH⁺Cl⁻)(org)

Anion Exchange (Metal Extraction): 2 (R₃NH⁺Cl⁻)(org) + MCl₄²⁻(aq) ⇌ (R₃NH⁺)₂MCl₄²⁻(org) + 2 Cl⁻(aq)

The efficiency of the extraction process is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant and the metal ion, the type of diluent used, the phase ratio, and the contact time.

Hypothetical Application: Selective Extraction of Cobalt (II)

This section outlines a hypothetical application for the selective extraction of Cobalt (II) from an aqueous solution containing other divalent metals like Nickel (II), using an amine-based extractant.

Data Presentation: Extraction Efficiency

The following table summarizes hypothetical quantitative data for the extraction of Cobalt (II) and Nickel (II) under varying experimental conditions.

| Parameter | Condition | % Extraction of Co(II) | % Extraction of Ni(II) | Distribution Coefficient (D_Co) | Separation Factor (β_Co/Ni) |

| Aqueous pH | 2.0 | 35.2 | 5.1 | 0.54 | 10.1 |

| 3.0 | 68.5 | 10.3 | 2.17 | 18.9 | |

| 4.0 | 92.1 | 15.8 | 11.66 | 62.3 | |

| 5.0 | 95.3 | 20.2 | 20.28 | 80.1 | |

| 6.0 | 96.8 | 25.4 | 30.25 | 81.5 | |

| Extractant Conc. | 0.1 M | 75.4 | 12.1 | 3.06 | 22.3 |

| (at pH 4.5) | 0.2 M | 93.2 | 18.5 | 13.71 | 61.8 |

| 0.3 M | 97.1 | 23.9 | 33.48 | 76.2 | |

| 0.4 M | 98.5 | 28.7 | 65.67 | 78.9 | |

| 0.5 M | 99.2 | 32.6 | 124.0 | 83.4 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in a solvent extraction process.

Preparation of Solutions

Organic Phase:

-

Prepare a stock solution of the amine extractant (e.g., 1 M) in a suitable organic diluent (e.g., kerosene, toluene, or xylene). The choice of diluent can significantly affect extraction efficiency.

-

Add a phase modifier, such as isodecanol or tributyl phosphate (TBP), typically at 5-10% (v/v), to the diluent to prevent the formation of a third phase and improve phase separation.

-

Prepare working solutions of the desired extractant concentrations by diluting the stock solution with the modifier-containing diluent.

Aqueous Phase (Feed Solution):

-

Prepare a stock solution of the metal salt(s) (e.g., CoCl₂ and NiCl₂) in deionized water.

-

The final concentration of the metal ions in the feed solution should be known (e.g., determined by ICP-OES or AAS).

-

Adjust the pH of the aqueous feed solution to the desired value using a suitable acid (e.g., HCl) or base (e.g., NaOH).

Extraction Procedure (Batch Experiment)

-

In a separatory funnel, add equal volumes of the organic phase and the aqueous feed solution (e.g., 20 mL each, for an organic to aqueous phase ratio (O:A) of 1:1).

-

Shake the separatory funnel vigorously for a predetermined contact time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.

-

Allow the two phases to separate completely. The time required for phase disengagement should be recorded.

-

Carefully separate the two phases. The aqueous phase (raffinate) is collected for analysis.

-

The organic phase (loaded organic) now contains the extracted metal complex.

Stripping (Back-Extraction) Procedure

-

Take a known volume of the loaded organic phase and contact it with a suitable stripping solution in a separatory funnel.

-

The stripping solution is typically an acidic solution (e.g., HCl, H₂SO₄) or a complexing agent that can reverse the extraction equilibrium and transfer the metal ion back to the aqueous phase.

-

Shake the mixture for a sufficient time to ensure complete stripping of the metal ion.

-

Allow the phases to separate and collect the aqueous stripping solution for analysis.

Analytical Methods

-

Determine the concentration of the metal ions in the initial aqueous feed solution, the raffinate, and the stripping solution using appropriate analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

-

The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]raffinate_aq

Calculation of Extraction Parameters

-

Distribution Coefficient (D): D = [M]org / [M]aq

-

Percentage Extraction (%E): %E = (D / (D + (V_aq / V_org))) * 100 (Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively)

-

Separation Factor (β): β_(M1/M2) = D_(M1) / D_(M2)

Visualizations

Experimental Workflow

Caption: General workflow for a single-stage solvent extraction and stripping process.

Logical Relationship of Extraction Parameters

Caption: Key parameters influencing the efficiency of a solvent extraction process.

References

Application Notes and Protocols for the Quantification of N,N-Dibutyl-2-ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N,N-Dibutyl-2-ethylhexylamine, a potential genotoxic impurity (PGI), in pharmaceutical substances. The protocols are based on established analytical techniques for similar volatile amines and are intended to serve as a comprehensive guide for method development and validation.

Introduction